molecular formula C12H16Cl2N4 B1426015 4-Piperazin-1-yl-quinazoline dihydrochloride CAS No. 853681-18-2

4-Piperazin-1-yl-quinazoline dihydrochloride

Cat. No.: B1426015
CAS No.: 853681-18-2
M. Wt: 287.19 g/mol
InChI Key: UNZVFBJJKRMFJA-UHFFFAOYSA-N
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Description

4-Piperazin-1-yl-quinazoline dihydrochloride is a chemical compound characterized by a quinazoline core structure with piperazine side chains. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .

Scientific Research Applications

4-Piperazin-1-yl-quinazoline dihydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies of enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: In the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-yl-quinazoline dihydrochloride typically involves the reaction of quinazoline derivatives with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-yl-quinazoline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of 4-Piperazin-1-yl-quinazoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperazin-1-yl-quinoline dihydrochloride
  • 4-Piperazin-1-ylquinazoline
  • 4-(1-piperazinyl)quinazoline dihydrochloride dihydrate

Uniqueness

4-Piperazin-1-yl-quinazoline dihydrochloride is unique due to its specific quinazoline core structure and piperazine side chains, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications .

Properties

IUPAC Name

4-piperazin-1-ylquinazoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNZVFBJJKRMFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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